N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) with a substituted chromene-carboxamide moiety (5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide). The pyrazolone ring system is known for its pharmacological relevance, including anti-inflammatory and analgesic properties, while the chromene scaffold (structurally related to coumarins) is associated with fluorescence, antimicrobial, and antioxidant activities . The conjugation of these units likely enhances its bioactivity and physicochemical stability.
Key structural features:
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-13-10-14(2)20-17(27)12-19(30-18(20)11-13)22(28)24-21-15(3)25(4)26(23(21)29)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,28) |
InChI Key |
BCRMRAJXYAPURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with variations in the pyrazole/chromene substituents or alternative heterocyclic systems (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
- Chromene vs. Benzothiophene : The target compound’s chromene unit offers distinct photophysical properties (e.g., fluorescence) compared to benzothiophene derivatives, which prioritize electronic conductivity .
Crystallographic and Spectroscopic Data
- Hydrogen Bonding : Pyrazolone-chromene hybrids form N–H···O and C–H···O interactions, stabilizing crystal packing in R2<sup>2</sup>(10) motifs . Comparable to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide, which exhibits twisted phenyl rings (dihedral angles 37.4–67.0°) .
- NMR/IR : The target compound’s <sup>1</sup>H-NMR would show pyrazole protons at δ ~7.5–8.1 and chromene methyl groups at δ ~2.4–2.6, consistent with related structures .
Biological Activity
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative of pyrazole and chromene, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C18H18N4O3
- Molecular Weight : 342.36 g/mol
Structure
The compound features a pyrazole ring fused with a chromene structure, which is known for its diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole and chromene exhibit significant antimicrobial properties. For instance, compounds related to our target molecule have shown broad-spectrum activity against various pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 2.50 | Effective against E. coli |
| Compound B | 20.00 | Effective against S. aureus |
These results suggest that the target compound may possess similar antimicrobial efficacy, warranting further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In one study, certain derivatives exhibited significant inhibition of pro-inflammatory cytokines and reduced edema in animal models.
| Compound | Inhibition (%) | Model |
|---|---|---|
| Compound C | 86.70 | Carrageenan-induced inflammation in rats |
| Compound D | 99.25 | HRBC membrane stabilization assay |
These findings indicate that the target compound could also exhibit anti-inflammatory effects through similar mechanisms.
Analgesic Activity
Analgesic properties have been attributed to pyrazole derivatives through various assays, including the hot plate test and acetic acid-induced writhing assay. The target compound may demonstrate comparable analgesic effects.
| Assay Type | Reference Drug Activity (%) | Target Compound Activity (%) |
|---|---|---|
| Hot Plate Test | 75.00 | TBD |
| Acetic Acid Test | 80.00 | TBD |
The proposed mechanisms for the biological activity of the target compound include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways.
- Antioxidant Properties : The antioxidant capacity contributes to its protective effects against oxidative stress-related damage.
- Interaction with DNA Gyrase : Some pyrazole derivatives inhibit bacterial DNA gyrase, making them effective antimicrobial agents.
Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole-chromene derivatives for their antimicrobial activity against resistant strains of bacteria. The results indicated that certain compounds displayed MIC values comparable to established antibiotics, suggesting potential for development as new therapeutic agents.
Study 2: Anti-inflammatory Properties
In a controlled study involving carrageenan-induced paw edema in rats, several pyrazole derivatives demonstrated significant reductions in inflammation markers, supporting their use as anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
